(17E)-17-{(2E)-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylidene]hydrazinylidene}estra-1,3,5(10)-trien-3-ol
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Overview
Description
The compound “17-{(E)-2-[(E)-1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]HYDRAZONO}-13-METHYL-7,8,9,11,12,13,14,15,16,17-DECAHYDRO-6H-CYCLOPENTA[A]PHENANTHREN-3-OL” is a complex organic molecule It features a cyclopenta[a]phenanthrene core, which is a polycyclic aromatic hydrocarbon, and a pyrazole moiety, which is a five-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler organic molecules. The key steps may include:
- Formation of the cyclopenta[a]phenanthrene core through cyclization reactions.
- Introduction of the pyrazole moiety via condensation reactions.
- Functionalization of the molecule to introduce the hydrazono and methylidene groups.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, high-pressure reactors, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: As a potential therapeutic agent due to its unique structure.
Industry: As a precursor for the synthesis of materials with specific properties.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its interaction with molecular targets. For example, in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- **17-{(E)-2-[(E)-1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]HYDRAZONO}-13-METHYL-7,8,9,11,12,13,14,15,16,17-DECAHYDRO-6H-CYCLOPENTA[A]PHENANTHREN-3-OL
- **17-{(E)-2-[(E)-1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]HYDRAZONO}-13-METHYL-7,8,9,11,12,13,14,15,16,17-DECAHYDRO-6H-CYCLOPENTA[A]PHENANTHREN-3-OL
Uniqueness
This compound is unique due to its specific combination of functional groups and its complex polycyclic structure. This uniqueness may confer specific properties, such as binding affinity to certain biological targets or stability under certain conditions.
Properties
Molecular Formula |
C25H32N4O |
---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
(17E)-17-[(E)-(1-ethyl-3-methylpyrazol-4-yl)methylidenehydrazinylidene]-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C25H32N4O/c1-4-29-15-18(16(2)28-29)14-26-27-24-10-9-23-22-7-5-17-13-19(30)6-8-20(17)21(22)11-12-25(23,24)3/h6,8,13-15,21-23,30H,4-5,7,9-12H2,1-3H3/b26-14+,27-24+ |
InChI Key |
GSVVJZATHITTBT-GKHFXRNLSA-N |
Isomeric SMILES |
CCN1C=C(C(=N1)C)/C=N/N=C/2\CCC3C2(CCC4C3CCC5=C4C=CC(=C5)O)C |
Canonical SMILES |
CCN1C=C(C(=N1)C)C=NN=C2CCC3C2(CCC4C3CCC5=C4C=CC(=C5)O)C |
Origin of Product |
United States |
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